molecular formula C11H16BrN B13603171 4-(bromomethyl)-N,N-diethylaniline

4-(bromomethyl)-N,N-diethylaniline

Cat. No.: B13603171
M. Wt: 242.16 g/mol
InChI Key: IKRGEEZVEOWIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-N,N-diethylaniline is a brominated aromatic amine with the molecular formula C₁₁H₁₆BrN and a molecular weight of 242.16 g/mol . Its structure features an electron-donating diethylamino group (-N(CH₂CH₃)₂) and a reactive bromomethyl (-CH₂Br) substituent at the para position of the benzene ring . This configuration makes the compound a highly versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions where the bromomethyl group acts as an excellent leaving group . The primary synthetic value lies in the reactivity of the benzylic bromine, which facilitates the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds with various nucleophiles, enabling the construction of more complex molecules . The electron-donating diethylamino group not only influences the compound's electronic properties but also enhances its solubility in non-polar solvents . In scientific research, this building block is employed in the synthesis of pharmaceuticals and agrochemicals, and is also used in material science for the preparation of polymers and other advanced materials . Classical synthesis involves the direct bromomethylation of N,N-diethylaniline using bromine in the presence of formaldehyde or paraformaldehyde in inert solvents like chloroform or dichloromethane, requiring strict temperature control below 30°C to prevent over-bromination . An alternative, high-yielding method involves the bromination of N,N-diethylaniline hydrobromide salts in solvents such as 1,2-dichloroethane, which offers improved regioselectivity for the para position . A third approach utilizes N-bromosuccinimide (NBS) under radical conditions, often with light irradiation, to achieve benzylic bromination . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

4-(bromomethyl)-N,N-diethylaniline

InChI

InChI=1S/C11H16BrN/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

IKRGEEZVEOWIJW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CBr

Origin of Product

United States

Preparation Methods

Direct Bromomethylation of N,N-Diethylaniline

The classical approach to synthesizing this compound involves the bromomethylation of N,N-diethylaniline at the para position relative to the amino group. This is typically achieved by the reaction of N,N-diethylaniline with bromomethylating agents such as bromine in the presence of formaldehyde or paraformaldehyde under controlled conditions.

  • Reaction Conditions: The reaction is often carried out in inert solvents like chloroform or dichloromethane at temperatures controlled below 30°C to prevent over-bromination or side reactions.
  • Mechanism: Electrophilic aromatic substitution with a bromomethyl cation intermediate generated in situ.
  • Key Parameters: Temperature control, solvent choice, and stoichiometry of bromine and formaldehyde are critical for selectivity and yield.

Bromination of N,N-Diethylaniline Hydrobromide Salts

An alternative method involves first converting N,N-diethylaniline into its hydrobromide salt followed by bromination.

  • Advantages: This method improves regioselectivity for the para position and enhances yield.
  • Solvents: Use of inert, water-immiscible solvents such as 1,2-dichloroethane or cyclohexane is preferred.
  • Temperature Range: Bromination is conducted between -5°C and 100°C, often optimized around ambient temperature for best results.
  • Outcome: Near-quantitative yields of 4-bromo derivatives with reduced side products have been reported.

Bromomethylation via N-Bromosuccinimide (NBS)

Bromomethylation can also be achieved by benzylic bromination using N-bromosuccinimide (NBS) as a bromine source, often in the presence of radical initiators such as benzoyl peroxide and under light irradiation.

  • Procedure: N,N-diethylaniline derivatives are first protected if necessary, then treated with NBS in solvents like ethyl acetate or tetrahydrofuran (THF).
  • Reaction Conditions: Heating to 70-75°C under light exposure for 1-3 hours.
  • Selectivity: This method favors bromination at the benzylic methyl group, yielding the bromomethyl derivative.
  • Limitations: Possible formation of mixtures of mono- and dibrominated products requires careful purification.

Improved Synthetic Method from Acetoacetanilide Derivatives (Indirect Route)

Although more relevant to related quinoline derivatives, an improved bromination and cyclization method starting from acetoacetanilide derivatives has been reported, which involves:

  • Bromination in chloroform at temperatures below 30°C.
  • Subsequent cyclization in concentrated sulfuric acid at controlled low temperatures.
  • This method highlights the importance of temperature control and solvent choice to maximize yield and reduce byproducts.

Comparative Data Table of Preparation Methods

Method Starting Material Brominating Agent Solvent(s) Temperature Range Yield (%) Notes
Direct bromomethylation N,N-Diethylaniline Bromine + Formaldehyde Chloroform, DCM 0-30°C Moderate to High Requires strict temperature control
Hydrobromide salt bromination N,N-Diethylaniline hydrobromide Bromine 1,2-Dichloroethane, Cyclohexane -5°C to 100°C Up to ~95% High regioselectivity and yield
NBS benzylic bromination Protected N,N-diethylaniline N-Bromosuccinimide (NBS) Ethyl acetate, THF 70-75°C, light Moderate Radical conditions, possible side products
Indirect via acetoacetanilide Acetoacetanilide derivatives Bromine Chloroform, sulfuric acid 0-65°C (bromination), 5-30°C (cyclization) High (for related compounds) Complex, multi-step, temperature sensitive

Research Findings and Analysis

  • Temperature Control: Across all methods, maintaining low to moderate temperatures during bromination is critical to prevent over-bromination and decomposition, as demonstrated in the improved method for related compounds.
  • Solvent Effects: Use of inert, water-immiscible solvents such as 1,2-dichloroethane facilitates easier isolation of the product and improves yield, especially in hydrobromide salt bromination.
  • Selectivity: Hydrobromide salt bromination provides superior para-selectivity compared to free base bromination, reducing ortho- and multi-substitution side reactions.
  • Purification: Chromatographic purification is often necessary, particularly for NBS-mediated brominations due to the formation of multiple brominated species.
  • Yield Optimization: The hydrobromide salt method achieves near-quantitative yields, making it industrially attractive.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-N,N-diethylaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted anilines, thiols, or ethers.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: N,N-diethylaniline.

Scientific Research Applications

4-(Bromomethyl)-N,N-diethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-N,N-diethylaniline primarily involves its reactivity at the bromomethyl group. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution reactions, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Substituent Effects: Bromomethyl vs. Bromo

4-Bromo-N,N-dimethylaniline (C₈H₁₀BrN) is a closely related compound where the bromomethyl group is replaced by a bromine atom, and the diethylamino group is substituted with dimethylamino (-N(CH₃)₂). Key differences include:

  • Reactivity : The bromomethyl group in 4-(bromomethyl)-N,N-diethylaniline enables nucleophilic substitutions (e.g., with amines or thiols), whereas 4-bromo-N,N-dimethylaniline is more suited for electrophilic aromatic substitutions due to the bromine atom’s position .

4-Chloro-N,N-dimethylaniline (C₈H₁₀ClN) further illustrates substituent effects:

  • Leaving Group Ability : The bromomethyl group (Br in -CH₂Br) is a better leaving group than chlorine, making this compound more reactive in SN2 reactions .

Functional Group Comparisons

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline (C₁₃H₁₅Cl₂N₃):

  • Planarity and Conjugation: The triazine ring in this compound creates a planar π-system, enhancing intramolecular charge transfer (ICT) properties compared to the non-planar bromomethyl derivative. This makes the triazine variant more suitable for optoelectronic applications .

N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (C₁₅H₁₅N₃O₂):

  • Electron-Withdrawing Groups: The nitro group in this Schiff base derivative creates a strong electron-withdrawing effect, contrasting with the electron-donating diethylamino group in the target compound. This difference impacts applications in redox chemistry and sensor design .

Physical and Photophysical Properties

Compound Molecular Weight Melting Point (°C) Key Applications
This compound 242.16 Not reported Pharmaceutical intermediates
4-Bromo-N,N-dimethylaniline 200.08 156 (triazine derivative) Dyes, catalysts
4-Chloro-N,N-dimethylaniline 155.63 Not reported Polymer synthesis
  • Fluorescence : Triazine derivatives (e.g., ) exhibit stronger fluorescence due to planar ICT systems, whereas bromomethyl analogs are less studied in this context.

Q & A

Q. What are the key physicochemical properties of 4-(bromomethyl)-N,N-diethylaniline critical for experimental design?

The compound (C₁₀H₁₄BrN; MW 228.129) has a boiling point of 543.2 K, as determined by Weast and Grasselli (1989) . Its solubility in polar aprotic solvents like N,N-diethylaniline is notable, particularly in applications involving nanowire synthesis or nanoparticle dispersion . Key characterization methods include 1H^1 \text{H} NMR, IR spectroscopy, and mass spectrometry to confirm purity and structural integrity .

Q. What synthetic routes are effective for preparing this compound?

Two primary methods are:

  • Nucleophilic substitution : Reacting N,N-diethylaniline derivatives with bromomethylating agents under controlled conditions .
  • Cyanuric chloride coupling : Heating N,N-diethylaniline with cyanuric chloride at 70°C under inert gas, followed by chloroform extraction and crystallization (yield ~40%) .
    Optimization requires monitoring via TLC and adjusting reaction stoichiometry to minimize byproducts .

Q. How should researchers characterize the purity and stability of this compound?

Elemental analysis and single-crystal X-ray diffraction are gold standards for structural validation . Stability studies should assess degradation under light, heat, or acidic conditions, with HPLC or GC-MS tracking decomposition products .

Advanced Research Questions

Q. How do Hirshfeld surface analysis and X-ray crystallography resolve structural ambiguities in derivatives?

Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···Br contacts) in crystals, while X-ray diffraction reveals bond-length deviations (e.g., C–N bonds averaging 1.269 Å with 0.013 Å mean deviation) . For example, trans-arranged ethyl groups in the N,N-diethyl moiety influence molecular packing and crystallinity . Comparative studies with CSD database entries (e.g., 12 benzylideneaniline analogs) can validate structural trends .

Q. What mechanistic insights explain the bromomethyl group’s role in biological interactions?

The bromomethyl group enhances binding affinity to enzymes/receptors via halogen bonding and hydrophobic interactions. For instance, derivatives like N-(4-Bromobenzyl)-4-methylaniline show increased potency in enzyme inhibition assays due to bromine’s electronegativity and steric effects . Experimental designs should include:

  • Docking simulations : To predict binding modes with targets like proteases.
  • Isothermal titration calorimetry (ITC) : To quantify thermodynamic parameters of ligand-receptor binding .

Q. How does solvent choice impact the compound’s reactivity in nanomaterial synthesis?

N,N-diethylaniline dissolves hydrogen phosphide but induces nanowire bending at high concentrations. Using minimal solvent (~2 mL) balances solubility and morphology control, as demonstrated in nanowire synthesis studies . Advanced characterization via TEM and XRD can correlate solvent polarity with nanostructure crystallinity .

Q. What strategies optimize photophysical properties for sensor applications?

Functionalizing the aniline core with electron-withdrawing groups (e.g., triazine) creates push-pull chromophores for fluorescence-based sensors. For example, 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline derivatives exhibit intramolecular charge transfer (ICT) when exposed to organophosphates, detectable via emission spectroscopy . Key parameters include:

  • Solvatochromism studies : To assess polarity-dependent emission shifts.
  • Time-resolved fluorescence : To measure excited-state lifetimes .

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 40% vs. higher in alternative routes) may stem from:

  • Reaction kinetics : Higher temperatures accelerate side reactions.
  • Workup efficiency : Improved crystallization (e.g., acetone vs. chloroform) reduces losses .
    Statistical design of experiments (DoE) can identify critical factors (e.g., stoichiometry, catalyst loading) for reproducibility .

Methodological Considerations

Q. What analytical techniques are recommended for studying reaction intermediates?

  • In situ FTIR : Tracks intermediate formation (e.g., imine or azo linkages) .
  • Mass spectrometry (HRMS) : Identifies transient species in nucleophilic substitution pathways .

Q. How can computational chemistry aid in predicting reactivity?

DFT calculations (e.g., B3LYP/6-31G*) model transition states for bromomethylation or coupling reactions. For example, electron density maps can predict regioselectivity in electrophilic aromatic substitution .

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